molecular formula C7H8ClFN2O2 B1458774 (3-Fluoro-4-nitrophenyl)methanamine hydrochloride CAS No. 199486-37-8

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B1458774
CAS No.: 199486-37-8
M. Wt: 206.6 g/mol
InChI Key: QJGLMXSWLJVCIT-UHFFFAOYSA-N
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Description

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H8ClFN2O2 and its molecular weight is 206.6 g/mol. The purity is usually 95%.
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Biological Activity

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H8_8ClFN2_2O2_2. The compound features a methanamine group attached to a phenyl ring that includes both a fluorine atom and a nitro group. These substituents significantly influence the compound's reactivity and biological interactions due to their electron-withdrawing effects.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Nitration of Fluorobenzene : Introduction of the nitro group to the aromatic ring.
  • Formation of Methanamine : Reaction with formaldehyde and ammonia derivatives.
  • Hydrochloride Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the introduction of functional groups that can influence the compound's properties and reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial applications. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, ranging from 32 to 512 µg/mL .
  • The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Modulation : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Interaction : It has been suggested that the compound can bind to certain receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
4-FluoroanilineContains an amino group; lacks nitroSimpler structure; more basic properties
3-NitroanilineContains a nitro group; lacks fluorineMore polar; different reactivity
4-Amino-3-fluorophenolContains both amino and fluoro groupsPotentially more reactive due to amino
5-Fluoro-2-nitrobenzoic acidContains carboxylic acidDifferent acid-base properties

The combination of both fluorine and nitro substituents on the aromatic ring enhances the reactivity and biological activity of this compound compared to its analogs.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that modifications to the phenyl ring could enhance antimicrobial efficacy against resistant strains of bacteria .
  • Pharmacological Investigations : Research into its pharmacokinetics is ongoing, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent.

Properties

IUPAC Name

(3-fluoro-4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLMXSWLJVCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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